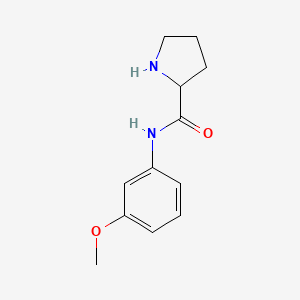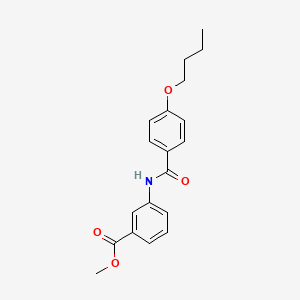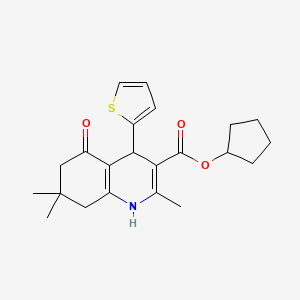![molecular formula C31H35N3O5 B12489672 Ethyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489672.png)
Ethyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-BUTOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their potential pharmacological activities. This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a butoxybenzamido group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-BUTOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:
Formation of the Piperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with butoxybenzoyl chloride to form 4-butoxybenzamido benzoic acid.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the benzamido intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-BUTOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-BUTOXYBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzoyl and butoxybenzamido groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-BUTOXYBENZAMIDO)BENZOATE is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C31H35N3O5 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C31H35N3O5/c1-3-5-21-39-26-14-11-23(12-15-26)29(35)32-27-22-25(31(37)38-4-2)13-16-28(27)33-17-19-34(20-18-33)30(36)24-9-7-6-8-10-24/h6-16,22H,3-5,17-21H2,1-2H3,(H,32,35) |
Clave InChI |
RTKTZGFJJIKEIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3s,5s,7s)-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B12489610.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12489613.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12489620.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489628.png)


![5-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12489641.png)
![1-(4-bromophenyl)-6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489649.png)
![3-chloro-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489650.png)



![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)
